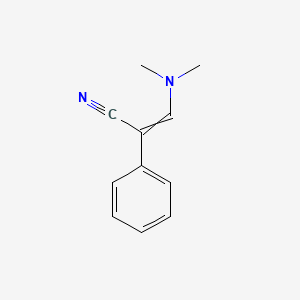

![molecular formula C14H17NO4 B1307033 (6-tert-ブチル-3-オキソ-2,3-ジヒドロ-ベンゾ[1,4]オキサジン-4-イル)-酢酸 CAS No. 876717-54-3](/img/structure/B1307033.png)

(6-tert-ブチル-3-オキソ-2,3-ジヒドロ-ベンゾ[1,4]オキサジン-4-イル)-酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry involving tert-butyl groups and carboxylic acids. The first paper describes a method for activating carboxylic acids using tert-butyl carbonates, specifically tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, to form active esters that can react with amines to produce amides or peptides . The second paper outlines the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid, which is achieved by bromination and subsequent oxidation of 2,6-di-tert-butyl-4-methylphenol . These studies provide insight into the reactivity of tert-butyl substituted compounds and their potential transformations.

Synthesis Analysis

The synthesis of tert-butyl substituted carboxylic acids and related compounds involves several steps, including activation and functional group transformations. In the first paper, carboxylic acids are activated as their active esters using tert-butyl carbonates in the presence of DMAP, leading to the formation of benzotriazinonyl esters . This method could potentially be applied to the synthesis of the compound if it were a carboxylic acid requiring activation. The second paper demonstrates the synthesis of a tert-butyl substituted benzoic acid through bromination and oxidation, which could be relevant if similar functional group manipulations are needed in the synthesis of the target compound .

Molecular Structure Analysis

While the molecular structure of "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" is not analyzed in the provided papers, the tert-butyl group is a common structural motif that imparts steric bulk to molecules. This steric bulk can influence the reactivity and stability of the compounds, as seen in the synthesis and activation of carboxylic acids described in the first paper . The presence of a tert-butyl group can also affect the acidity and electronic properties of benzoic acids, as suggested by the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid in the second paper .

Chemical Reactions Analysis

The papers provided discuss chemical reactions involving tert-butyl substituted compounds. The first paper details the formation of active esters and their subsequent reactions with amines to yield amides or peptides . These reactions are facilitated by the activation of the carboxylic acid group, which is a key step in peptide synthesis. The second paper does not discuss further chemical reactions beyond the synthesis of the benzoic acid derivative . However, the chemical principles outlined could be extrapolated to predict the reactivity of similar tert-butyl substituted compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted compounds are influenced by the presence of the bulky tert-butyl group. This group can affect the solubility, melting point, and acidity of the compounds. Although the specific properties of "(6-tert-Butyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid" are not discussed, the synthesis and activation methods described in the first paper suggest that the tert-butyl group can be used to modulate the reactivity of carboxylic acids . The second paper's synthesis of a tert-butyl substituted benzoic acid provides a foundation for understanding how such substitutions can alter the compound's properties .

科学的研究の応用

イミダゾール誘導体の合成

イミダゾール誘導体は、その幅広い生物活性のために医薬品化学において重要です。 問題の化合物は、抗菌剤、抗真菌剤、および抗ウイルス剤として応用されるイミダゾール含有化合物の合成における前駆体として役立ちます .

特性

IUPAC Name |

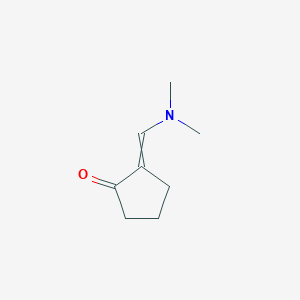

2-(6-tert-butyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)9-4-5-11-10(6-9)15(7-13(17)18)12(16)8-19-11/h4-6H,7-8H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XICYYKNNXZERPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001150694 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

876717-54-3 |

Source

|

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876717-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1,1-Dimethylethyl)-2,3-dihydro-3-oxo-4H-1,4-benzoxazine-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{(Z)-[2-(trifluoromethyl)phenyl]methylidene}-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B1306951.png)

![4-[2-(trifluoromethyl)phenoxy]benzenesulfonyl Chloride](/img/structure/B1306954.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1,3,5-trimethyl-1H-pyrazole-4-carbohydrazide](/img/structure/B1306961.png)

![ethyl N-[2-cyano-2-[(2,6-difluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1306964.png)

![1-[(2,5-Dichlorophenyl)sulfonyl]piperazine](/img/structure/B1306971.png)

![(E)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306976.png)

![Ethyl 3-amino-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylhydrazinylidene]propanoate](/img/structure/B1306982.png)

![Isopropyl 2-(4-chloro-6-phenylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B1306991.png)

![(E)-2-cyano-3-(4-cyanophenyl)-N-[4-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B1306998.png)